

Spectroscopic and Structural Elucidation of 3,5-Diiodo-1H-indazole: A Technical Guide

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Compound of Interest

Compound Name: 3,5-Diiodo-1H-indazole

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Introduction:

This technical guide provides a comprehensive overview of the spectroscopic characteristics of **3,5-diiodo-1H-indazole**, a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document presents a detailed analysis based on established principles of spectroscopy and comparative data from closely related iodo-indazole analogues. The guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the expected spectral features in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3,5-diiodo-1H-indazole**. These predictions are derived from the analysis of structurally similar compounds and the known effects of iodine substitution on the indazole scaffold.

Table 1: Predicted ^1H NMR Spectroscopic Data for 3,5-Diiodo-1H-indazole

Chemical Shift (δ , ppm)	Multiplicity	Protons	Predicted Coupling Constants (J, Hz)
~ 13.0 - 14.0	br s	1H (N-H)	-
~ 7.8 - 8.0	d	1H (H-4)	J \approx 8.5 - 9.0 Hz
~ 7.6 - 7.8	d	1H (H-6)	J \approx 8.5 - 9.0 Hz
~ 7.3 - 7.5	s	1H (H-7)	-

Note: The chemical shifts are referenced to tetramethylsilane (TMS) and are predicted for a solution in a non-polar deuterated solvent like CDCl₃. The broad singlet for the N-H proton is characteristic and its chemical shift can be highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3,5-Diiodo-1H-indazole

Chemical Shift (δ , ppm)	Carbon Atom
~ 140 - 145	C-7a
~ 130 - 135	C-3a
~ 125 - 130	C-6
~ 120 - 125	C-4
~ 115 - 120	C-7
~ 90 - 95	C-5
~ 85 - 90	C-3

Note: The presence of iodine atoms is expected to significantly shield the directly attached carbons (C-3 and C-5), resulting in upfield chemical shifts.

Table 3: Predicted Infrared (IR) Spectroscopic Data for 3,5-Diiodo-1H-indazole

Wavenumber (cm ⁻¹)	Vibrational Mode
3200 - 3400 (broad)	N-H stretching
3050 - 3150	Aromatic C-H stretching
1600 - 1620	C=C stretching (aromatic)
1450 - 1500	C=N stretching
750 - 850	C-H out-of-plane bending
500 - 600	C-I stretching

Table 4: Predicted Mass Spectrometry (MS) Data for 3,5-Diiodo-1H-indazole

m/z	Ion
370	[M] ⁺ (Molecular Ion)
243	[M - I] ⁺
116	[M - 2I] ⁺

Note: The molecular formula for **3,5-Diiodo-1H-indazole** is C₇H₄I₂N₂. The mass spectrum is expected to show a prominent molecular ion peak at m/z 370. Fragmentation will likely involve the sequential loss of iodine atoms.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for iodo-indazole derivatives. These methodologies are based on standard practices in organic chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the purified **3,5-diiodo-1H-indazole** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm

NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard ($\delta = 0.00$ ppm).

- **^1H NMR Spectroscopy:** A one-dimensional ^1H NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 16 to 64, depending on the sample concentration.
- **^{13}C NMR Spectroscopy:** A proton-decoupled ^{13}C NMR spectrum is acquired on the same instrument. Due to the lower natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is typically required.

Infrared (IR) Spectroscopy

- **Sample Preparation:** A small amount of the solid sample is finely ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **Data Acquisition:** The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over a range of $4000\text{--}400\text{ cm}^{-1}$. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).
- **Ionization:** Electron ionization (EI) at 70 eV is a common method for obtaining the mass spectrum of small organic molecules.
- **Analysis:** The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis and characterization of a synthesized compound like **3,5-diiodo-1H-indazole**.



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